{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate is a useful research compound. Its molecular formula is C25H21BrN2O2S and its molecular weight is 493.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been found to exhibit superior antipromastigote activity, which suggests that they may interfere with the life cycle of theLeishmania parasites .
Result of Action
Similar compounds have shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
生物活性
The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate (CAS Number: 318289-20-2) is a pyrazole derivative that has garnered attention for its potential biological activities. Its molecular formula is C25H21BrN2O2S, with a molecular weight of 493.42 g/mol. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The precise mechanism of action for this compound remains largely unexplored; however, related pyrazole derivatives have demonstrated significant activity against parasitic infections, particularly those caused by Leishmania and Plasmodium species. These compounds are believed to interfere with the life cycle of these parasites, exhibiting potent antipromastigote activity, which is critical for their survival and proliferation in host organisms.
Target Pathogens
- Leishmania species : Responsible for leishmaniasis, a disease transmitted by sandflies.
- Plasmodium species : The causative agents of malaria.
Biological Activity
Research indicates that pyrazole-based compounds exhibit various biological activities, including:
- Antileishmanial Activity : Similar compounds have shown effective inhibition of Leishmania growth in vitro.
- Antimalarial Activity : Compounds with similar structures have been documented to possess antimalarial properties, suggesting potential efficacy against malaria .
Study 1: Antiparasitic Efficacy
In a study examining the efficacy of various pyrazole derivatives against Leishmania, it was found that compounds with sulfanyl groups exhibited enhanced activity compared to their non-sulfanyl counterparts. The presence of the bromophenyl group was also noted to contribute positively to the biological activity by increasing lipophilicity and facilitating membrane penetration.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications on the pyrazole ring significantly impacted biological activity. Compounds with electron-withdrawing groups, such as bromine, showed improved potency against both Leishmania and Plasmodium species. The study suggested that optimizing these substituents could lead to the development of more effective antileishmanial and antimalarial agents .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives:
属性
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2S/c1-17-8-6-7-11-21(17)25(29)30-16-22-23(18-9-4-3-5-10-18)27-28(2)24(22)31-20-14-12-19(26)13-15-20/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWDRIKSHILFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。